N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide
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Overview
Description
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide typically involves multiple steps, starting with the formation of the triazine core. One common approach is the reaction of phenylhydrazine with trifluoromethyl ketone to form the corresponding hydrazine derivative, followed by cyclization to yield the triazine ring
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often require precise control of temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In industry, this compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide exerts its effects involves its interaction with specific molecular targets. The phenyl and trifluoromethyl groups may enhance its binding affinity to receptors or enzymes, leading to biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzohydrazide
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide
Uniqueness: N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanohydrazide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O/c1-10(2)9-12(25)23-24(3)15-13(16(17,18)19)21-22-14(20-15)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQFOSGMKWHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NN(C)C1=C(N=NC(=N1)C2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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